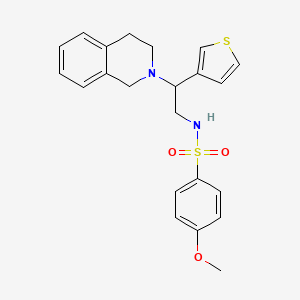![molecular formula C21H19ClN2O4S B2482808 6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline CAS No. 1111052-10-8](/img/structure/B2482808.png)
6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex quinoline derivatives, similar to the molecule , often involves multi-step reactions that can include Buchwald–Hartwig amination, intramolecular cyclization, and reactions with heteroarylamines. For example, a related process reports the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines via Buchwald–Hartwig amination, yielding compounds with interesting photophysical and biomolecular binding properties (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by aromatic systems that can interact with biological targets via π-stacking and hydrogen-bonding interactions. The structural analysis of N-(17-methoxy-phenyl)-2-chloropyrrolo (2,3-b) quinoline reveals a planar pyrroloquinoline ring system, with the methoxy phenyl ring being approximately perpendicular to this plane, indicating a significant structural rigidity and potential for specific molecular interactions (Subramanian et al., 1988).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including annulation to introduce additional rings to the quinoline system, as demonstrated by the [3+1+1+1] annulation approach using DMSO as a dual-methine synthon for the synthesis of 3-arylquinolines (Yang et al., 2022). This method showcases the versatility of quinoline compounds in undergoing complex transformations.
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and the presence of functional groups. For instance, polymorphic modifications of pyrroloquinoline derivatives demonstrate the impact of molecular structure on physical properties like crystal packing and solubility (Shishkina et al., 2018).
Applications De Recherche Scientifique
1. Neuropharmacological Research
6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline and its derivatives are explored in neuropharmacological research. A study utilized a compound, CX516, which is a modulator of the AMPA receptor, in patients with schizophrenia. Although the study did not observe clear improvements in psychosis or cognition with CX516, it provides a basis for future research in neuropharmacology and the potential modulation of AMPA receptors for the treatment of schizophrenia (Marenco et al., 2002).
2. Anticoagulation in Hemodialysis
The compound MD 805, related to the chemical structure of interest, was used as an anticoagulant in patients with chronic renal failure undergoing hemodialysis. The study found that MD 805 effectively maintained anticoagulation without causing an increase in proteins released due to platelet activation, indicating its usefulness in hemodialysis (Matsuo et al., 1986).
3. Cancer Treatment Research
BMS-690514, a molecule structurally similar to the compound , is being investigated as an inhibitor for the treatment of non–small-cell lung cancer and metastatic breast cancer. The study focused on its metabolism and disposition, showing that it is well-absorbed, highly metabolized, and involves multiple metabolic pathways (Christopher et al., 2010).
Orientations Futures
The compound “6-Chloro-4-[(4-methoxyphenyl)sulfonyl]-3-(pyrrolidin-1-ylcarbonyl)quinoline” and similar compounds could have potential applications in medicinal chemistry and drug discovery . Future research could focus on exploring the biological activity of these compounds and optimizing their properties for specific therapeutic applications .
Propriétés
IUPAC Name |
[6-chloro-4-(4-methoxyphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-15-5-7-16(8-6-15)29(26,27)20-17-12-14(22)4-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCXMWMOCZQXJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

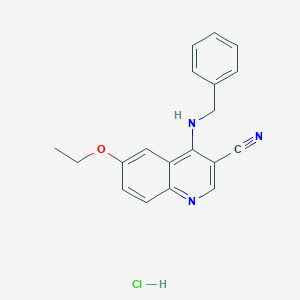
![1-[4-(4-Chloropyrazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2482728.png)
![3,5-dimethyl-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2482729.png)
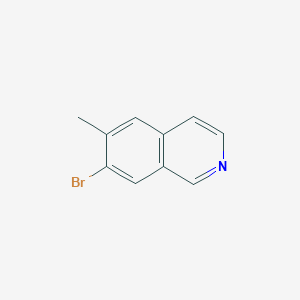

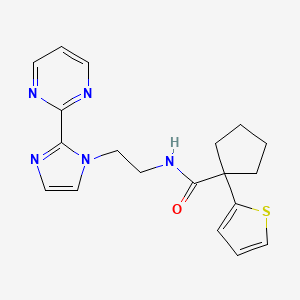
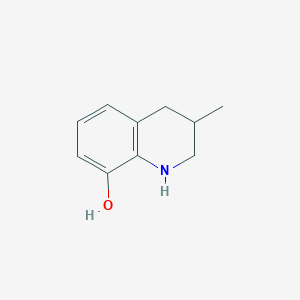
![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2482736.png)
![3-(3,4-dichlorobenzyl)-8-(3-ethoxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482737.png)
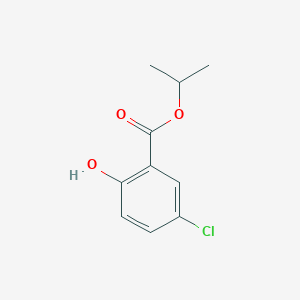
![2-(4-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-4-oxobutyl)isoindoline-1,3-dione](/img/structure/B2482741.png)
![3-(2-methoxyethyl)-2,4-dioxo-N-[2-(4-phenylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482744.png)
![4-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholine](/img/structure/B2482745.png)
